molecular formula C21H23NO4S B2660201 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid CAS No. 2138420-18-3

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid

Cat. No.: B2660201
CAS No.: 2138420-18-3
M. Wt: 385.48
InChI Key: LOXHHCLFFCKBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

    Thioether Formation: The protected amino group is then reacted with a propylsulfanyl group to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of reactants to ensure high yield.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid undergoes several types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amino groups.

Scientific Research Applications

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides.

    Industry: Utilized in the production of specialized peptides and proteins for research and development.

Mechanism of Action

The mechanism of action of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid involves:

    Protection: The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions.

    Deprotection: Under basic conditions, the Fmoc group is removed to reveal the free amino group, allowing further reactions to occur.

    Thioether Linkage: The thioether group provides stability and resistance to oxidation, making it useful in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Cysteine: Contains a thiol group instead of a thioether group.

    Fmoc-Serine: Features a hydroxyl group instead of a thioether group.

Uniqueness

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid is unique due to its thioether linkage, which provides enhanced stability and resistance to oxidation compared to other Fmoc-protected amino acids. This makes it particularly useful in environments where oxidative stability is crucial.

Properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-20(24)10-13-27-12-5-11-22-21(25)26-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXHHCLFFCKBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.